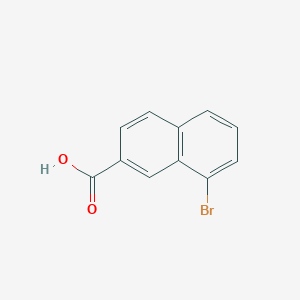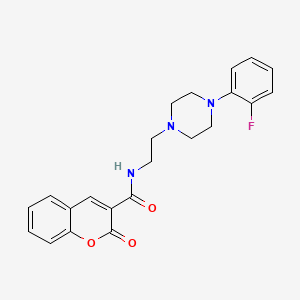
8-Bromo-2-naphthoic Acid
概要
説明
“8-Bromo-2-naphthoic Acid” is a chemical compound with the molecular formula C11H7BrO2 . It is used in the preparation of Adapalene, a synthetic aromatic retinoid with specificity for RARβ and RARγ receptors .
Synthesis Analysis
The synthesis of “8-Bromo-2-naphthoic Acid” can be achieved through several steps. One of the methods involves the use of sodium hydroxide and chlorine to prepare a sodium hypochlorite solution. This solution is then used to react with methyl β-naphthyl ketone . Another method involves the use of thionyl halides to displace the nitro-group in 8-nitro-1-naphthoic acid .Molecular Structure Analysis
The molecular structure of “8-Bromo-2-naphthoic Acid” is represented by the linear formula C11H7BrO2 . The average mass of the molecule is 251.076 Da, and the monoisotopic mass is 249.962936 Da .Chemical Reactions Analysis
“8-Bromo-2-naphthoic Acid” is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It also participates in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Physical And Chemical Properties Analysis
“8-Bromo-2-naphthoic Acid” is a white crystalline powder . It has a melting point of 294-295°C . The compound is insoluble in water .科学的研究の応用
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives have been prepared using ortho-phenyl diamine and 6-bromo-2-naphthoic acid . Benzimidazoles are a class of organic compounds that are widely used in medicinal chemistry due to their biological activities. They have potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders .
2. Preparation of Binaphthyl-based Amino Acids and Amino Alcohols 6-Bromo-2-naphthoic acid has been used as a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . These compounds have potential applications in the development of new pharmaceuticals and agrochemicals .
Synthesis of Benzimidazolequinone Derivatives
6-Bromo-2-naphthoic acid has also been used in the cyclocondensation process to synthesize benzimidazolequinone derivatives . These derivatives are known for their diverse biological activities and have potential applications in medicinal chemistry .
Preparation of Axially Chiral Biaryls
6-Bromo-2-naphthoic acid has been used as a reactant in the Suzuki-Miyaura reactions to prepare axially chiral biaryls . These compounds are important in the field of organic synthesis and medicinal chemistry due to their unique stereochemical properties .
作用機序
Target of Action
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that its targets and their roles are still under investigation.
Biochemical Pathways
8-Bromo-2-naphthoic Acid may potentially be involved in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and substituted naphthalenes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-2-naphthoic Acid .
Safety and Hazards
特性
IUPAC Name |
8-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZECRBGYWGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-naphthoic Acid | |
CAS RN |
5043-21-0 | |
| Record name | 8-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)

![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)


![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)



![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)


